4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine
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Overview
Description
4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine is an organic compound with the molecular formula C11H13N5O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine typically involves the reaction of 4-methoxyaniline with pyrimidine derivatives under specific conditions. One common method includes the use of anhydrous solvents and catalysts to facilitate the reaction. For example, a solution of 4-methoxyaniline in anhydrous dimethylformamide (DMF) can be reacted with pyrimidine-2,4,6-triamine in the presence of a base such as cesium carbonate (Cs2CO3) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group or amino groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: A similar compound with three amino groups attached to the pyrimidine ring.
4-N-(4-morpholin-4-ylphenyl)pyrimidine-2,4,6-triamine: Another derivative with a morpholine group instead of a methoxy group.
Uniqueness
4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a building block in organic synthesis.
Properties
CAS No. |
6090-49-9 |
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Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H13N5O/c1-17-8-4-2-7(3-5-8)14-10-6-9(12)15-11(13)16-10/h2-6H,1H3,(H5,12,13,14,15,16) |
InChI Key |
JUKHQOGWCCREDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N |
Origin of Product |
United States |
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